Enhanced Reactivity in Palladium-Catalyzed Cross-Couplings: Iodide vs Bromide/Chloride
4-Iodo-1-acetyl-7-azaindole exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to its 4-bromo and 4-chloro analogs. Aryl iodides undergo oxidative addition to Pd(0) approximately 5–10 times faster than aryl bromides, and 100–1000 times faster than aryl chlorides, due to the weaker C–I bond (bond dissociation energy ~65 kcal/mol vs ~80 kcal/mol for C–Br) [1][2]. This kinetic advantage translates to higher yields and lower catalyst loadings in Suzuki, Sonogashira, and Heck couplings of 7-azaindoles [3].
| Evidence Dimension | Relative oxidative addition rate to Pd(0) |
|---|---|
| Target Compound Data | C–I bond (fastest oxidative addition) |
| Comparator Or Baseline | 4-Bromo analog: C–Br (5–10× slower); 4-Chloro analog: C–Cl (100–1000× slower) |
| Quantified Difference | Iodide >> Bromide > Chloride in reactivity |
| Conditions | Palladium-catalyzed cross-coupling reactions |
Why This Matters
Faster and more reliable cross-coupling enables efficient library synthesis and reduces failed reactions, lowering overall cost per successful derivative.
- [1] Astruc, D. (Ed.). (2002). Modern Arene Chemistry. Wiley-VCH. (pp. 12-13) View Source
- [2] Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. View Source
- [3] Pires, M. J. D., Poeira, D. L., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. View Source
